5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
Compounds with similar structures, such as 2-(Dimethylamino)ethyl acrylate , are known to be important acrylic monomers that give basic properties to copolymers . They are typically colorless to yellowish, water-miscible liquids with a pungent, amine-like odor .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, solubility, reactivity, and more. For instance, Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .Scientific Research Applications
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate
This compound, structurally related to 5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one, was synthesized and subjected to various chemical reactions, resulting in amino-substituted products and fused heterocyclic compounds like pyrimidinones, quinolizinones, and pyranones, showcasing its potential as a versatile synthetic intermediate (Bevk et al., 2001).
Potentiometric Titrations in Non-Aqueous Media
4-(Benzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
The synthesized compounds structurally related to this compound were analyzed potentiometrically in non-aqueous solvents, investigating the effects of solvents and molecular structure on acidity, highlighting their potential in various scientific applications (Bahçeci et al., 2002).
Imaging Agents for Amyloid Plaque
5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles
These compounds, structurally similar to this compound, were evaluated as potential imaging agents for Alzheimer's Disease-related amyloid plaque. Their binding affinities and in vivo evaluations in a baboon model using SPECT imaging were investigated, though they did not significantly cross the blood-brain barrier (Hausner et al., 2009).
Safety and Hazards
Future Directions
The future directions for a compound depend on its potential applications. For instance, polymersomes, which are nanometer-sized spheroidal aggregates that can form from amphiphilic diblock copolymers, are currently being studied for potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It’s known that similar compounds can act as agonists or antagonists at certain types of receptors .
Biochemical Pathways
Related compounds have been found to influence various biological activities .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
Similar compounds have been found to exhibit different activities under varying environmental conditions .
Properties
IUPAC Name |
5-amino-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)5-6-14-9-7-8(12)3-4-10(9)16-11(14)15/h3-4,7H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXVVDPBKVSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC(=C2)N)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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